Norjuziphina

Descripción general

Descripción

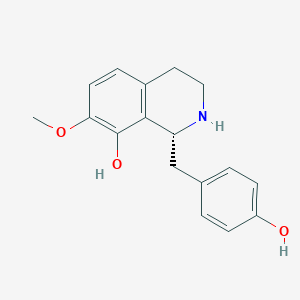

Norjuziphine is a benzylisoquinoline alkaloid with the molecular formula C17H19NO3 and a molecular weight of 285.34 g/mol . It is a naturally occurring compound found in certain plant species, such as the lotus flower (Nelumbo nucifera) and Fumaria vaillantii . Norjuziphine is known for its potential biological activities, including melanogenesis inhibition and hyaluronidase inhibition .

Aplicaciones Científicas De Investigación

Norjuziphine has several scientific research applications, including:

Mecanismo De Acción

Target of Action

Norjuziphine, also known as (-)-Norjusiphine, is an isoquinoline alkaloid

Mode of Action

It is known that isoquinoline alkaloids, the class of compounds to which norjuziphine belongs, have various biological properties including acetylcholinesterase inhibitory effects, anti-proliferative activities, antiviral activities, and antiplasmodial activities . The specific interactions of Norjuziphine with its targets and the resulting changes are areas for future research.

Biochemical Pathways

Isoquinoline alkaloids, such as Norjuziphine, are known to interact with various biochemical pathways due to their diverse biological activities

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

It has been reported that isoquinoline alkaloids, such as norjuziphine, have various biological activities including acetylcholinesterase inhibitory effects, anti-proliferative activities, antiviral activities, and antiplasmodial activities

Action Environment

Environmental factors can significantly impact the action of a compound

Análisis Bioquímico

Biochemical Properties

Norjuziphine plays a significant role in biochemical reactions, particularly in inhibiting enzymes such as hyaluronidase . Hyaluronidase is an enzyme that breaks down hyaluronic acid, a key component of the extracellular matrix. By inhibiting hyaluronidase, Norjuziphine helps maintain the integrity of the extracellular matrix, which is crucial for various physiological processes. Additionally, Norjuziphine interacts with other biomolecules, including proteins and enzymes, to exert its biological effects.

Cellular Effects

Norjuziphine has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Norjuziphine inhibits melanogenesis, the process of melanin production in melanocytes . This inhibition is achieved by downregulating the expression of key enzymes involved in melanin synthesis, such as tyrosinase. Furthermore, Norjuziphine’s hyaluronidase inhibitory activity helps protect cells from degradation of the extracellular matrix, thereby supporting cell structure and function.

Molecular Mechanism

The molecular mechanism of Norjuziphine involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. Norjuziphine binds to the active site of hyaluronidase, preventing the enzyme from breaking down hyaluronic acid . This binding interaction is crucial for its inhibitory activity. Additionally, Norjuziphine modulates gene expression by influencing transcription factors and signaling pathways involved in melanogenesis and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Norjuziphine have been observed to change over time. Studies have shown that Norjuziphine is relatively stable under standard laboratory conditions, with minimal degradation over time Long-term exposure to Norjuziphine has been found to maintain its inhibitory effects on hyaluronidase and melanogenesis, indicating its potential for sustained biological activity

Dosage Effects in Animal Models

The effects of Norjuziphine vary with different dosages in animal models. At low to moderate doses, Norjuziphine exhibits significant inhibitory activity against hyaluronidase and melanogenesis without causing adverse effects . At high doses, Norjuziphine may exhibit toxic effects, including potential cytotoxicity and disruption of normal cellular processes. It is essential to determine the optimal dosage range for therapeutic applications to minimize adverse effects while maximizing its biological benefits.

Metabolic Pathways

Norjuziphine is involved in various metabolic pathways, interacting with enzymes and cofactors to exert its effects. It is metabolized by specific enzymes in the liver, leading to the formation of metabolites that may also possess biological activity The metabolic pathways of Norjuziphine include its interaction with cytochrome P450 enzymes, which play a crucial role in its biotransformation

Transport and Distribution

Norjuziphine is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and accumulation of Norjuziphine in target cells, where it exerts its biological effects . The distribution of Norjuziphine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. Understanding the transport and distribution mechanisms of Norjuziphine is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of Norjuziphine plays a crucial role in its activity and function. Norjuziphine is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules to exert its effects . Additionally, Norjuziphine may undergo post-translational modifications that direct it to specific cellular compartments or organelles. These modifications can influence its activity and stability, further contributing to its biological effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Norjuziphine can be synthesized through various synthetic routes. One common method involves the extraction of alkaloids from the lotus flower (Nelumbo nucifera) using liquid chromatography-mass spectrometry (LC-MS) . The extraction process involves the use of a reversed-phase column with naphthylethyl group-bonded silica packing material, with acetonitrile and 0.2% aqueous acetic acid as the mobile phase .

Industrial Production Methods: Industrial production of Norjuziphine typically involves the large-scale extraction of the compound from plant sources. The extraction process is optimized to ensure high yield and purity of the compound. The extracted Norjuziphine is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Norjuziphine undergoes various chemical reactions, including:

Oxidation: Norjuziphine can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert Norjuziphine to its reduced forms, such as dihydro derivatives.

Substitution: Norjuziphine can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Norjuziphine can yield quinones, while reduction can produce dihydro derivatives .

Comparación Con Compuestos Similares

Norjuziphine is structurally similar to other benzylisoquinoline alkaloids, such as:

- Nuciferine

- Nornuciferine

- N-methylcoclaurine

- Coclaurine

Uniqueness: Norjuziphine is unique due to its specific biological activities, such as melanogenesis inhibition and hyaluronidase inhibition, which are not as pronounced in some of the other similar compounds . Additionally, its specific molecular structure and functional groups contribute to its distinct chemical reactivity and biological properties .

Propiedades

IUPAC Name |

(1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-21-15-7-4-12-8-9-18-14(16(12)17(15)20)10-11-2-5-13(19)6-3-11/h2-7,14,18-20H,8-10H2,1H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWMZVREXWPYKF-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCNC2CC3=CC=C(C=C3)O)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(CCN[C@@H]2CC3=CC=C(C=C3)O)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74119-87-2 | |

| Record name | Norjuziphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074119872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORJUZIPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZI29V0DP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities reported for Norjuziphine?

A: Norjuziphine has demonstrated notable in vitro inhibitory activity against hyaluronidase [, ] and platelet aggregation []. It has also been shown to suppress the lipopolysaccharide-induced expression of pro-inflammatory cytokines, interleukin-1β and interleukin-6, in cultured macrophage RAW 264.7 cells [].

Q2: What structural characteristics define Norjuziphine?

A: Norjuziphine is characterized as a benzylisoquinoline alkaloid. While its exact molecular weight can vary slightly depending on the specific salt form, the molecular formula for the free base is C17H17NO3 [, ]. Detailed spectroscopic data, including 1H and 13C NMR, have been reported, aiding in its structural elucidation [, , , , ].

Q3: Which plant sources are known to contain Norjuziphine?

A: Norjuziphine has been isolated from several plant species, including Corydalis tashiroi [], Lindera aggregata [], Ocotea duckei [, ], Phoebe formosana [], Pachygone ovata [], and Fumaria species such as Fumaria vaillantii [] and Fumaria parviflora [].

Q4: Have there been any studies investigating the Structure-Activity Relationship (SAR) of Norjuziphine?

A: While specific SAR studies focusing solely on Norjuziphine modifications are limited in the provided literature, research on related alkaloids like N-methoxycarbonyl-norjuziphine highlights the impact of structural changes on biological activity. The introduction of an N-methoxycarbonyl group to Norjuziphine was found to enhance its cytotoxic activity against HL-60 and MCF-7 cell lines compared to the parent compound []. This suggests that modifications to the Norjuziphine scaffold can influence its potency and potentially its target selectivity.

Q5: Are there any insights into the potential mechanism of action for Norjuziphine's observed biological activities?

A: Although the precise mechanisms underlying Norjuziphine's activities are not fully elucidated in the provided research, some hypotheses can be drawn. For instance, its hyaluronidase inhibitory activity suggests a potential role in modulating inflammatory processes, as hyaluronidase is an enzyme involved in the breakdown of hyaluronic acid, a key component of the extracellular matrix [].

Q6: What analytical techniques have been employed to identify and quantify Norjuziphine?

A: Researchers have utilized a combination of techniques for Norjuziphine analysis. These include chromatographic methods like High-Performance Liquid Chromatography (HPLC) [], often coupled with detection methods like Diode Array Detection (DAD) and Mass Spectrometry (MS) []. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in structural confirmation [, , , , , ]. Leaf Spray Mass Spectrometry (LS-MS) has also been explored as a rapid screening tool for alkaloid profiling in plant material [].

Q7: Has the safety profile of Norjuziphine been assessed?

A: While the provided research does not delve deeply into comprehensive toxicological studies on Norjuziphine, some insights can be gleaned. The cytotoxicity evaluation of N-methoxycarbonyl-norjuziphine, a derivative of Norjuziphine, against HL-60 and MCF-7 cells provides some preliminary data on potential cytotoxic effects []. Further research is warranted to thoroughly evaluate its safety profile, including potential long-term effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,4S,5R,8S,9S,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1255493.png)

![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(6-methylpyridazine-3-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B1255495.png)

![[(2R,3S,4R,7S,8S,11S,13R,16E)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B1255500.png)

![(E)-7-[(1R,2R,3R)-2-[(E,3R)-5-ethyl-3-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1255516.png)